molecular formula C6H10O2 B8211444 (R)-2,2-Dimethylcyclopropanecarboxylic acid

(R)-2,2-Dimethylcyclopropanecarboxylic acid

Cat. No.: B8211444
M. Wt: 114.14 g/mol
InChI Key: BFNMOMYTTGHNGJ-BYPYZUCNSA-N
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Description

®-2,2-Dimethylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with two methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanone with a carboxylating agent under controlled conditions. The reaction is often catalyzed by a strong base, such as sodium hydride, and conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-2,2-Dimethylcyclopropanecarboxylic acid may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include esters, alcohols, aldehydes, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2,2-Dimethylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving cyclopropane derivatives.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2,2-Dimethylcyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, influencing the compound’s reactivity and biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopropanecarboxylic acid: The racemic mixture of the compound.

    2,2-Dimethylcyclopropanemethanol: A related compound with a hydroxyl group instead of a carboxylic acid group.

    Cyclopropanecarboxylic acid: A simpler analog without the methyl substitutions.

Uniqueness

®-2,2-Dimethylcyclopropanecarboxylic acid is unique due to its chiral nature and the presence of two methyl groups on the cyclopropane ring. These structural features contribute to its distinct reactivity and potential for selective interactions in biological systems, making it valuable for research and industrial applications.

Properties

IUPAC Name

(1R)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMOMYTTGHNGJ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 2
(R)-2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 3
(R)-2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(R)-2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 5
(R)-2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 6
(R)-2,2-Dimethylcyclopropanecarboxylic acid

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